![molecular formula C19H32O5S2 B5054975 2-Ethylsulfonylethyl 2,4,6-tri(propan-2-yl)benzenesulfonate](/img/structure/B5054975.png)
2-Ethylsulfonylethyl 2,4,6-tri(propan-2-yl)benzenesulfonate
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Overview
Description
2-Ethylsulfonylethyl 2,4,6-tri(propan-2-yl)benzenesulfonate is an organic compound characterized by its unique structure, which includes an ethylsulfonylethyl group and a tri(propan-2-yl)benzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylsulfonylethyl 2,4,6-tri(propan-2-yl)benzenesulfonate typically involves the reaction of 2,4,6-tri(propan-2-yl)benzenesulfonyl chloride with 2-ethylsulfonylethanol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethylsulfonylethyl 2,4,6-tri(propan-2-yl)benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfone derivatives.
Reduction: The sulfonate group can be reduced to form sulfide derivatives.
Substitution: The ethylsulfonylethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the ethylsulfonylethyl group under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted ethylsulfonylethyl derivatives.
Scientific Research Applications
2-Ethylsulfonylethyl 2,4,6-tri(propan-2-yl)benzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and related compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism of action of 2-Ethylsulfonylethyl 2,4,6-tri(propan-2-yl)benzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonylethyl group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with target molecules. The tri(propan-2-yl)benzenesulfonate moiety can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri(propan-2-yl)benzenesulfonyl chloride: A precursor in the synthesis of 2-Ethylsulfonylethyl 2,4,6-tri(propan-2-yl)benzenesulfonate.
Ethyl 2,4,6-tri(propan-2-yl)benzenesulfonate: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its combination of an ethylsulfonylethyl group and a tri(propan-2-yl)benzenesulfonate moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-ethylsulfonylethyl 2,4,6-tri(propan-2-yl)benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O5S2/c1-8-25(20,21)10-9-24-26(22,23)19-17(14(4)5)11-16(13(2)3)12-18(19)15(6)7/h11-15H,8-10H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXAUYCLZFXVNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCOS(=O)(=O)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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